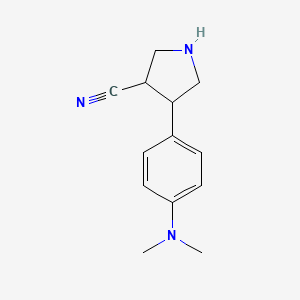
4-(4-(二甲基氨基)苯基)吡咯烷-3-腈
描述
“4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of cyclic or acyclic precursors . For example, 4-(4-Dimethylaminophenyl)pyridine was synthesized via the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学研究应用
- 吡咯烷环是一种五元含氮杂环,被药物化学家广泛用于设计治疗人类疾病的化合物 。该骨架的独特之处在于由于 sp3 杂化、碳的立体异构性和非平面性(称为“假旋转”)而可以有效地探索药效团空间。
- 研究人员合成了含有吡咯烷环及其衍生物的生物活性分子。这些包括吡咯嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇。 取代基的立体化学和空间取向对候选药物的生物学特征有重大影响 。
- SAR 研究表明,4-(4-(二甲基氨基)苯基)吡咯烷-3-腈的抗菌活性取决于 N'-取代基和 4'-苯基的存在。 特定取代基会影响化合物对细菌菌株的有效性 。
- 该化合物作为合成恶二唑噻唑和黄酮衍生物的反应物。 这些衍生物可能具有生物学意义,并在药物开发中得到应用 。
- 4-(4-(二甲基氨基)苯基)吡咯烷-3-腈用于科学研究和开发。 其性质和反应性使其在探索新反应和应用方面具有价值 。
药物化学和药物发现
合成化学和功能化
抗菌活性
恶二唑噻唑和黄酮衍生物
实验室化学品和科学研究
化学品供应商和产品供应
生化分析
Biochemical Properties
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound allows it to bind effectively with certain enzymes, potentially inhibiting or activating them . This interaction can alter the enzyme’s conformation and affect its catalytic activity. Additionally, the dimethylamino group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction .
Cellular Effects
The effects of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses . For example, it may inhibit or activate specific kinases, thereby affecting downstream signaling events. Furthermore, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules. The compound can bind to enzymes, inhibiting or activating their activity by altering their conformation . This binding can be facilitated by the pyrrolidine ring, which fits into the enzyme’s active site, and the dimethylamino group, which forms hydrogen bonds with amino acid residues . Additionally, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile can affect gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Studies have identified threshold effects, where the compound’s impact becomes significant at specific dosage levels .
Metabolic Pathways
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
The transport and distribution of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy . For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
4-[4-(dimethylamino)phenyl]pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSHXXPKQIWHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



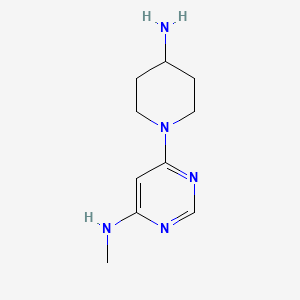

![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)
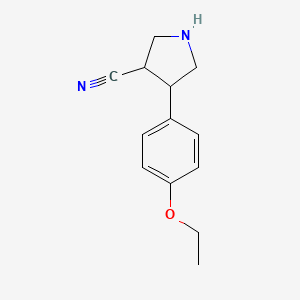

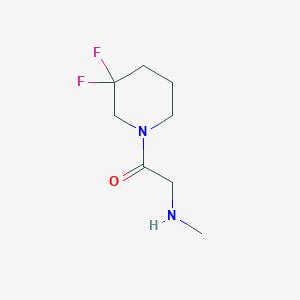

![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
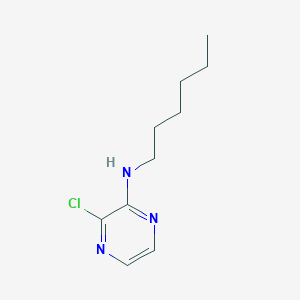
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)
